![molecular formula C22H13ClFN3S B12888450 N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine CAS No. 920520-18-9](/img/structure/B12888450.png)
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole moiety, a fluorophenyl group, and a chloroquinoline ring, which collectively contribute to its diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the fluorophenyl and chloroquinoline groups . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity .
Comparaison Avec Des Composés Similaires
N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides: These compounds share the benzo[d]thiazole moiety but differ in their substituents and overall structure.
Benzothiazole derivatives: These compounds have a similar core structure but may vary in their functional groups and biological activities.
The uniqueness of N-(4-(Benzo[d]thiazol-2-yl)-2-fluorophenyl)-7-chloroquinolin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
920520-18-9 |
|---|---|
Formule moléculaire |
C22H13ClFN3S |
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H13ClFN3S/c23-14-6-7-15-17(9-10-25-20(15)12-14)26-18-8-5-13(11-16(18)24)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26) |
Clé InChI |
OPMIDUGTYQLEGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


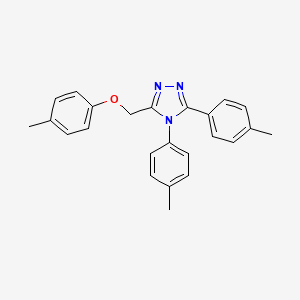
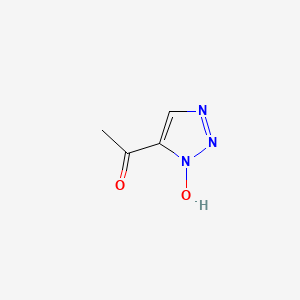
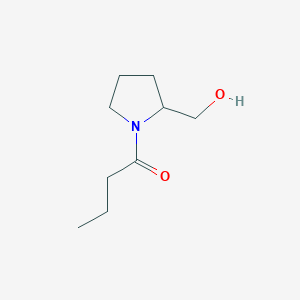
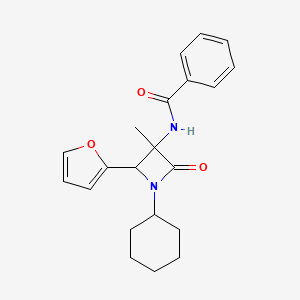
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
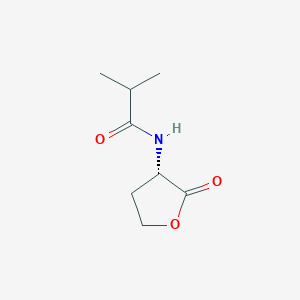

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
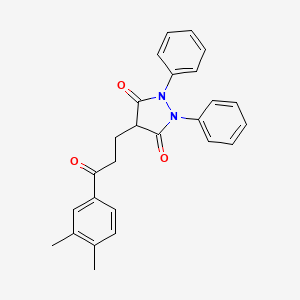
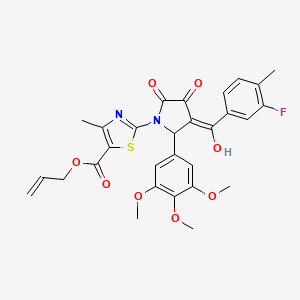


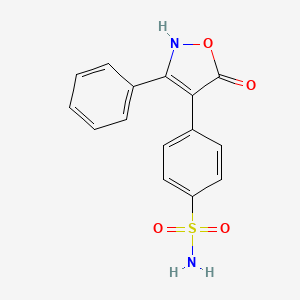
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
